![molecular formula C14H20N2O2 B13966378 [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by its biphenyl structure with two methoxy groups and two amine groups attached to the biphenyl rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- typically involves the reaction of 2,2’-dimethoxybiphenyl with appropriate amine sources under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl core . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- has several applications in scientific research:
Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,2’-Dimethoxybiphenyl: A precursor in the synthesis of [1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-.
SPhos: A related compound used as a ligand in palladium-catalyzed reactions.
BrettPhos: Another phosphine ligand with similar applications in cross-coupling reactions.
Uniqueness
[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy- is unique due to its specific combination of methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
5,5-dimethoxy-4-phenylcyclohex-3-ene-1,1-diamine |
InChI |
InChI=1S/C14H20N2O2/c1-17-14(18-2)10-13(15,16)9-8-12(14)11-6-4-3-5-7-11/h3-8H,9-10,15-16H2,1-2H3 |
InChIキー |
YPEFNDLGZNMYSE-UHFFFAOYSA-N |
正規SMILES |
COC1(CC(CC=C1C2=CC=CC=C2)(N)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


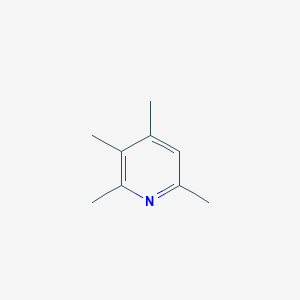
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
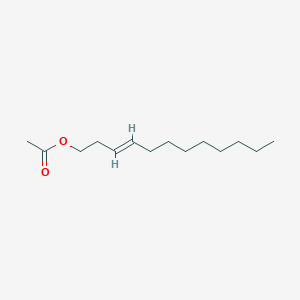
![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)

![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
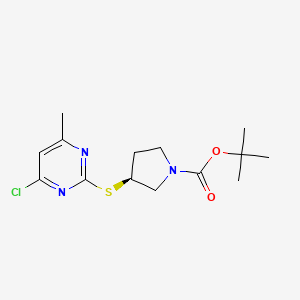
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
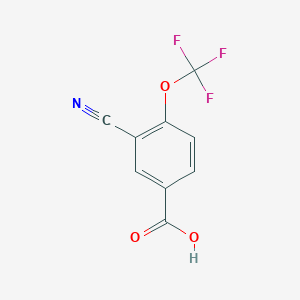
![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
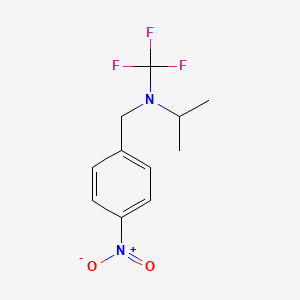

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)

